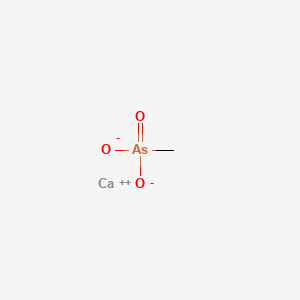
calcium;methyl-dioxido-oxo-λ5-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
calcium;methyl-dioxido-oxo-λ5-arsane, also known as calcium methanearsonate, is an organoarsenic compound with the chemical formula CH3AsCaO3. This compound is primarily used as a pesticide and herbicide due to its ability to control a wide range of weeds and pests. It is a white, crystalline solid that is soluble in water and has been utilized in various agricultural and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, methyl-, calcium salt (1:1) typically involves the reaction of methylarsonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the resulting product is isolated by filtration and drying. The general reaction can be represented as follows:
[ \text{CH}_3\text{AsO}_3\text{H}_2 + \text{Ca(OH)}_2 \rightarrow \text{CH}_3\text{AsCaO}_3 + 2\text{H}_2\text{O} ]
In industrial production, the process may involve additional steps to ensure the purity and stability of the final product. This includes the use of high-purity reagents and controlled reaction conditions to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
calcium;methyl-dioxido-oxo-λ5-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsine .
Scientific Research Applications
calcium;methyl-dioxido-oxo-λ5-arsane has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its toxicity and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in treating certain medical conditions, although its toxicity limits its therapeutic applications.
Industry: It is widely used in agriculture as a pesticide and herbicide to control weeds and pests .
Mechanism of Action
The mechanism of action of arsonic acid, methyl-, calcium salt (1:1) involves the inhibition of key enzymes and metabolic pathways in target organisms. The compound interferes with the synthesis of essential biomolecules, leading to cellular dysfunction and death. Molecular targets include enzymes involved in oxidative phosphorylation and DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- Arsenic trioxide
- Arsenic pentoxide
- Calcium arsenate
- Lead arsenate
- Sodium arsenate
- Dimethylarsinic acid
Uniqueness
calcium;methyl-dioxido-oxo-λ5-arsane is unique due to its specific chemical structure and properties. Unlike other arsenic compounds, it has a methyl group attached to the arsenic atom, which influences its reactivity and biological activity. This structural feature makes it particularly effective as a pesticide and herbicide, as it can target specific metabolic pathways in weeds and pests .
Properties
CAS No. |
6423-72-9 |
|---|---|
Molecular Formula |
CH3AsCaO3 |
Molecular Weight |
178.03 g/mol |
IUPAC Name |
calcium;methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/CH5AsO3.Ca/c1-2(3,4)5;/h1H3,(H2,3,4,5);/q;+2/p-2 |
InChI Key |
VTOKNEHMFFTVSM-UHFFFAOYSA-L |
SMILES |
C[As](=O)([O-])[O-].[Ca+2] |
Canonical SMILES |
C[As](=O)([O-])[O-].[Ca+2] |
| 6423-72-9 | |
Pictograms |
Health Hazard |
Related CAS |
124-58-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


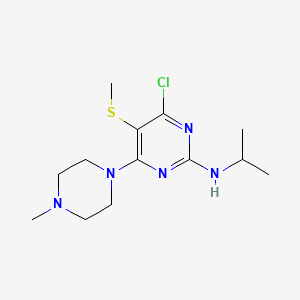

![Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B1617072.png)
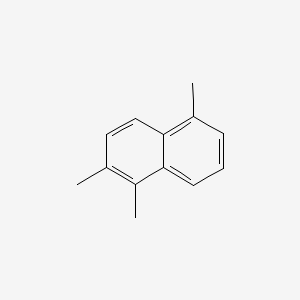
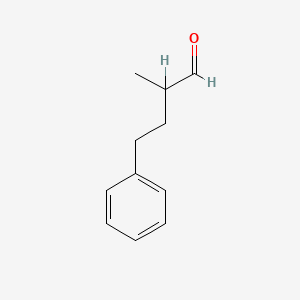




![Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane](/img/structure/B1617085.png)
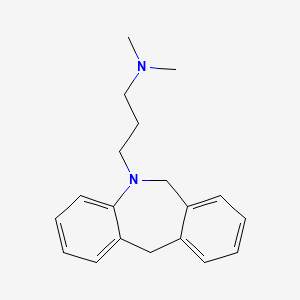
![N-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B1617088.png)

![10-methyl-7H-benzo[c]carbazole](/img/structure/B1617092.png)
